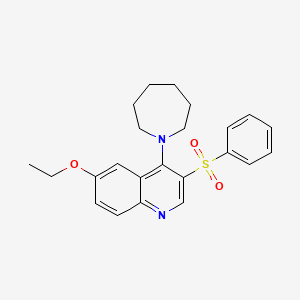

![molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5](/img/structure/B2499569.png)

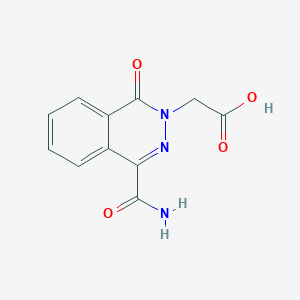

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Übersicht

Beschreibung

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, also known as DMPOP, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. DMPOP is a heterocyclic molecule with a unique structure that includes a pyrrole ring and a pyrimidine ring. This compound has been studied for its potential use in the synthesis of various drug compounds and for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Complex Formation and Stability :

- A study by Erkin et al. (2017) found that fusion of 2-(4,6-dimethylpyrimidin-2-yl) derivatives with phenols leads to the formation of stable complexes. These complexes are notable for their stability at high temperatures.

Photophysical Properties and pH-Sensing Application :

- Research by Yan et al. (2017) focused on the design and synthesis of pyrimidine-phthalimide derivatives. These compounds showed solid-state fluorescence emission and potential as colorimetric pH sensors.

Antibacterial and Antifungal Activities :

- A study by Khan et al. (2015) screened new pyrimidine derivatives for their antibacterial and antifungal activities, finding significant activity against various bacteria and fungi.

Insecticidal and Antibacterial Potential :

- Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole derivatives and evaluated their insecticidal and antibacterial potential. The study highlighted their effectiveness against specific insects and microorganisms. Link to paper.

Antimicrobial Agents :

- A study by Aggarwal et al. (2013) synthesized and evaluated new pyrimidine derivatives as antimicrobial agents, showing effectiveness against various bacteria and yeasts.

Predicted Biological Activity of Pyrimidine Thiosulfonates :

- Monka et al. (2020) conducted a predicted screening of the biological activity of pyrimidine thiosulfonates, suggesting their potential as low-toxic substances with anticancer properties. Link to paper.

Synthesis and Characterization for Medicinal Applications :

- Leyva-Acuña et al. (2020) synthesized and characterized a novel compound involving 2-(4,6-dimethylpyrimidin-2-yl) derivatives, highlighting its potential in medicinal chemistry. Link to paper.

Fluorescence Binding with Bovine Serum Albumin :

- Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives, including 2-(4,6-dimethylpyrimidin-2-yl) derivatives, and investigated their interactions with bovine serum albumin using fluorescence and UV–vis spectral studies. Link to paper.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJBXDSNWFLUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CNCC3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)

![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)

![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)